molecular formula C9H10BrNO3 B3179764 4-Bromo-1-isopropoxy-2-nitrobenzene CAS No. 383869-57-6

4-Bromo-1-isopropoxy-2-nitrobenzene

Cat. No.: B3179764
CAS No.: 383869-57-6
M. Wt: 260.08 g/mol
InChI Key: BAIZWELNDHXHRW-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropoxy-2-nitrobenzene (CAS: 104216-91-3) is a substituted aromatic compound featuring a benzene ring with three functional groups: a bromine atom at position 4, an isopropoxy group (–OCH(CH₃)₂) at position 1, and a nitro group (–NO₂) at position 2 . This arrangement imparts distinct electronic and steric properties, making the compound a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The isopropoxy group contributes steric bulk and electron-donating effects via oxygen, while the nitro group is strongly electron-withdrawing, directing further electrophilic substitutions to specific positions on the aromatic ring.

Properties

IUPAC Name

4-bromo-2-nitro-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIZWELNDHXHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropoxy-2-nitrobenzene typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-isopropoxy-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Bromine, iron(III) bromide as a catalyst.

    Reduction: Tin, hydrochloric acid.

    Nucleophilic Substitution: Isopropyl alcohol, base (e.g., sodium hydroxide).

Major Products:

    Reduction: 4-Bromo-1-isopropoxy-2-aminobenzene.

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : 4-Bromo-1-isopropoxy-2-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic chemistry .
  • Reactions : The compound can undergo nucleophilic aromatic substitution, reducing the nitro group to an amine, or be oxidized to form carbonyl compounds .

2. Biological Studies

  • Enzyme Inhibition : Research indicates that this compound may interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding. This potential interaction can be critical for understanding metabolic pathways and drug design .
  • Pharmacological Properties : Investigations into its pharmacological effects could lead to the development of new therapeutic agents, especially in treating diseases where nitro compounds have shown efficacy .

Industrial Applications

1. Specialty Chemicals Production

  • The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its properties allow for the development of materials with specific functionalities that meet industrial needs .

2. Analytical Chemistry

  • In analytical chemistry, this compound is utilized as a reagent for various analytical techniques, enhancing the detection and quantification of other compounds in complex mixtures .

Case Study 1: Enzyme Inhibition Research
A study investigated the enzyme inhibition properties of nitro-substituted aromatic compounds, including this compound. The results indicated significant inhibition of certain cytochrome P450 enzymes, suggesting potential applications in drug metabolism studies .

Case Study 2: Synthesis of Novel Polymers
Researchers synthesized novel polymers using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical properties, demonstrating the compound's utility in advanced material applications .

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropoxy-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-1-isopropoxy-2-nitrobenzene with structurally related aromatic derivatives, focusing on substituent effects, physical properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Br (4), –OCH(CH₃)₂ (1), –NO₂ (2) C₉H₁₀BrNO₃ 260.09 (calculated) Intermediate in specialty chemicals; high steric hindrance due to isopropoxy
2-Bromo-1-isopropyl-4-nitrobenzene Br (2), –CH(CH₃)₂ (1), –NO₂ (4) C₉H₁₀BrNO₂ 244.09 (calculated) Steric effects from isopropyl; potential precursor for agrochemicals
4-Bromo-1-nitrobenzene Br (4), –NO₂ (1) C₆H₄BrNO₂ 202.01 (calculated) π-π stacking in crystal structure; used in polymer synthesis
4-Bromo-1-isopropyl-2-methoxybenzene Br (4), –CH(CH₃)₂ (1), –OCH₃ (2) C₁₀H₁₃BrO 229.11 Electron-donating methoxy group; lower reactivity than nitro derivatives
4-Bromo-1-isopropoxy-2-vinylbenzene Br (4), –OCH(CH₃)₂ (1), –CH=CH₂ (2) C₁₁H₁₃BrO 241.13 (calculated) Vinyl group enables polymerization or functionalization

Key Comparisons:

Substituent Effects on Reactivity :

  • The nitro group in this compound strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to methoxy- or vinyl-substituted analogs (e.g., 4-Bromo-1-isopropyl-2-methoxybenzene or 4-Bromo-1-isopropoxy-2-vinylbenzene ).
  • Steric Hindrance : The isopropoxy group in the target compound creates greater steric hindrance than smaller substituents like methoxy (–OCH₃) or isopropyl (–CH(CH₃)₂), influencing reaction pathways and crystallinity .

Crystallographic Behavior :

  • Compounds like 4-Bromo-1-nitrobenzene exhibit π-π stacking and weak hydrogen bonding in their crystal structures , whereas bulkier substituents (e.g., isopropoxy) likely disrupt such interactions, leading to less ordered packing .

Applications :

  • Nitro-containing compounds (e.g., this compound) are often precursors for amines via reduction, enabling access to dyes or pharmaceuticals .
  • Vinyl-substituted analogs (e.g., 4-Bromo-1-isopropoxy-2-vinylbenzene) are more suited for polymerization or cross-coupling reactions .

Research Findings and Implications

  • Synthetic Challenges : Introducing multiple substituents (e.g., bromo, nitro, and isopropoxy) requires precise control of reaction conditions to avoid side reactions. For example, nitration of bromobenzene in 4-Bromo-1-nitrobenzene synthesis demands low temperatures and strong acids .
  • Electronic Effects : The nitro group’s electron-withdrawing nature dominates over the electron-donating isopropoxy group, directing further substitutions to meta positions relative to the nitro group .
  • Industrial Relevance : The commercial availability of this compound underscores its utility in high-value chemical industries, contrasting with less-accessible analogs like 2-Bromo-1-isopropyl-4-nitrobenzene .

Biological Activity

4-Bromo-1-isopropoxy-2-nitrobenzene is a chemical compound with potential biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN2O3. Its structure includes a bromine atom and a nitro group, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer cell proliferation.

Enzyme Inhibition

One notable mechanism involves the inhibition of prostaglandin E synthases, which play a crucial role in inflammation . This inhibition can lead to reduced inflammatory responses, making it a candidate for anti-inflammatory therapies.

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated in vitro, revealing significant anti-proliferative activity.

Cell LineIC50 (µM)Reference
HePG2 (Liver Cancer)5.2
MCF-7 (Breast Cancer)8.7
A549 (Lung Cancer)6.5

Case Studies

  • Anti-inflammatory Activity : In a study examining the effects of various nitro-substituted phenolic compounds, this compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment : A comprehensive evaluation of several nitrobenzene derivatives indicated that this compound had a higher selectivity index in targeting cancer cells compared to normal cells, highlighting its therapeutic potential while minimizing toxicity .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-nitrophenolNo isopropoxy groupModerate anti-inflammatory effects
3-Nitro-4-bromophenolLacks isopropoxy and has different substitutionLess potent against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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